Androstenediol diacetate
Overview
Description
Mechanism of Action
Target of Action
Androstenediol diacetate is a synthetic anabolic-androgenic steroid and an androgen ester . It is specifically the C3β,17β diacetate diester of 5-androstenediol (androst-5-ene-3β,17β-diol) . The primary targets of this compound are the androgen receptors, which play a crucial role in the development of masculine characteristics .
Mode of Action
This compound, derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . This conversion process allows the compound to interact with its targets and induce changes.
Biochemical Pathways
The compound is an intermediate in testosterone biosynthesis, found in the testis or the adrenal glands . It is part of the steroid biosynthetic pathway, where it is formed from DHEA . It can activate both androgen and estrogen target genes , affecting various downstream effects related to these hormones.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its conversion to testosterone . Testosterone is a key hormone that influences a variety of physiological processes, including muscle growth, bone density, and the development of secondary sexual characteristics.
Biochemical Analysis
Biochemical Properties
Androstenediol diacetate is a derivative of 5-androstenediol, which is an endogenous weak androgen and estrogen steroid hormone and intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . It interacts with various enzymes, proteins, and other biomolecules in the body. The primary pathway of its biosynthesis involves the conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to androstenediol via the enzyme 3β-hydroxysteroid dehydrogenase .
Cellular Effects
The cellular effects of this compound are not well-studied due to its limited use. As a derivative of 5-androstenediol, it may share similar cellular effects. 5-Androstenediol has been found to stimulate the immune system . It also possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .
Molecular Mechanism
It is known that 5-androstenediol, from which this compound is derived, is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group . This suggests that this compound may also be involved in the biosynthesis of testosterone.
Metabolic Pathways
This compound is involved in the metabolic pathways of steroid hormone biosynthesis. It is a derivative of 5-androstenediol, which is an intermediate in the biosynthesis of testosterone from DHEA . The primary pathway of its biosynthesis involves the conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to androstenediol via the enzyme 3β-hydroxysteroid dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol diacetate typically involves the acetylation of 5-androstenediol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at the 3β and 17β positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would likely be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Androstenediol diacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield 5-androstenediol and acetic acid.
Oxidation: The compound can be oxidized to form androstenedione diacetate.
Reduction: Reduction reactions can convert it back to its parent compound, 5-androstenediol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: 5-androstenediol and acetic acid.
Oxidation: Androstenedione diacetate.
Reduction: 5-androstenediol.
Scientific Research Applications
Androstenediol diacetate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormone-related cancers, such as breast cancer.
Comparison with Similar Compounds
Similar Compounds
Androstenediol: The parent compound, which is a direct metabolite of dehydroepiandrosterone and has weak androgenic and estrogenic activity.
Androstenedione: Another related compound that serves as a precursor to both testosterone and estrone.
Uniqueness
Androstenediol diacetate is unique due to its dual acetylation, which enhances its stability and modifies its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, particularly in hormone-related treatments .
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKRUGDXPWHXHL-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943297 | |
Record name | Androstenediol 3,17-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2099-26-5 | |
Record name | Androstenediol 3,17-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2099-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenediol 3,17-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-5-ene-(3β,17β)-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTENEDIOL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262F47Z2CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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